molecular formula C14H20N2O3S B3986829 N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B3986829
M. Wt: 296.39 g/mol
InChI Key: JXRVILSLJUAKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPT is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it has been suggested that this compound may act as an activator of the growth hormone-releasing hormone (GHRH) receptor, leading to an increase in growth hormone secretion. Additionally, this compound may act as an antioxidant, protecting cells against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase growth rate, feed intake, and meat quality. In vitro studies have shown that this compound has potential anti-cancer properties and can protect cells against oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been extensively studied, and its properties are well understood. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One potential direction is the development of this compound as a feed additive for animals, as it has been shown to increase growth rate and feed intake. Additionally, further studies are needed to fully understand the potential anti-cancer properties of this compound and its ability to protect against oxidative stress. Furthermore, the mechanism of action of this compound needs to be fully elucidated to better understand its potential applications in different fields.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied for its potential applications in different fields, including agriculture, medicine, and biochemistry. In agriculture, this compound has been shown to increase the growth rate and feed intake of animals, making it a potential feed additive. In medicine, this compound has been studied for its potential anti-cancer properties and its ability to protect against oxidative stress. In biochemistry, this compound has been used as a tool to study the role of thiourea derivatives in enzyme inhibition.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-17-12-6-10(7-13(8-12)18-2)16-14(20)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRVILSLJUAKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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